20-HETE-d6

Eicosanoid Metabolomics LC-MS/MS Method Development Stable Isotope-Labeled Internal Standards

20-HETE-d6 is a deuterium-labeled analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP450)-derived arachidonic acid metabolite. It serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of endogenous 20-HETE in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C20H32O3
Molecular Weight 326.5 g/mol
Cat. No. B1163427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-HETE-d6
Synonyms20-hydroxy Arachidonic Acid-d6
Molecular FormulaC20H32O3
Molecular Weight326.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-/i11D2,13D2,15D2
InChIKeyNNDIXBJHNLFJJP-KVJJYFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

20-HETE-d6 Internal Standard for Quantitative LC-MS/MS Analysis of Cytochrome P450 Metabolites


20-HETE-d6 is a deuterium-labeled analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP450)-derived arachidonic acid metabolite [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of endogenous 20-HETE in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The molecule contains six deuterium atoms at the 16, 16', 17, 17', 18, and 18' positions, ensuring a +6 Da mass shift relative to the unlabeled analyte [1].

Why Generic Deuterated Internal Standards Cannot Substitute for 20-HETE-d6 in Targeted Oxylipin Quantification


The analytical performance of stable isotope-labeled internal standards (SIL-IS) is highly dependent on the degree of isotopic substitution and the physicochemical similarity to the target analyte [1]. Using a non-identical deuterated analog (e.g., 20-HETE-d8 or 20-HETE-d11) or a structurally similar but chemically distinct internal standard can introduce significant quantitative bias due to differential matrix effects and ionization efficiency [1]. Direct substitution with a non-validated internal standard may compromise the accuracy, precision, and reproducibility of the LC-MS/MS assay, as demonstrated in systematic comparisons where deuterated SIL-ISs produced results up to 59.2% lower than 13C-labeled ISs due to retention time shifts and differential ion suppression [1].

20-HETE-d6 Product-Specific Quantitative Differentiation Evidence for Analytical Method Selection


High Purity (≥99%) Minimizes Interfering Signals in Targeted MRM Analyses

20-HETE-d6 from major suppliers is specified with a purity of ≥99% . This high chemical purity is critical for minimizing interfering signals in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, where even trace impurities in the internal standard can co-elute and contribute to the analyte's signal, leading to inaccurate quantification.

Eicosanoid Metabolomics LC-MS/MS Method Development Stable Isotope-Labeled Internal Standards

MaxSpec® Quantitative Grade Standard Ensures Verified Concentration and Stability

The 20-HETE-d6 MaxSpec® standard is a quantitative-grade formulation specifically prepared for mass spectrometry applications requiring high quantitative reproducibility [1]. It is supplied gravimetrically in a deactivated glass ampule sealed under argon, and its concentration is verified against an independently prepared calibration standard [1]. This contrasts with general-purpose deuterated standards that may not undergo the same rigorous concentration verification and stability testing, which can lead to significant batch-to-batch variability and inaccurate calibration curves.

Quantitative Lipidomics Method Validation Reference Standards

Optimal Deuterium Labeling Pattern (d6) Minimizes Isotopic Interference and Retention Time Shift

20-HETE-d6 is labeled with six deuterium atoms at the terminal carbon positions (16, 16', 17, 17', 18, 18') [1]. This specific labeling pattern provides a +6 Da mass shift, which is sufficient to avoid isotopic interference from the M+6 natural abundance isotopologue of the unlabeled analyte while remaining close enough in mass to minimize chromatographic retention time shifts [2]. In contrast, lower-deuterium analogs (e.g., d4) may suffer from isotopic overlap with the analyte's natural isotopic distribution, while higher-deuterium analogs (e.g., d11) can exhibit significant retention time shifts, leading to differential matrix effects and inaccurate quantification, as demonstrated in systematic comparisons where deuterated ISs produced negatively biased results up to -38.4% in spike accuracy tests [2].

Stable Isotope Labeling LC-MS/MS Assay Development Matrix Effects

Optimal Research and Industrial Applications for 20-HETE-d6 Based on Quantitative Differentiation


Accurate Quantification of Endogenous 20-HETE in Clinical and Preclinical Pharmacokinetic Studies

The high purity (≥99%) and optimal d6 labeling of 20-HETE-d6 [1] make it the preferred internal standard for quantifying low concentrations of 20-HETE (20-40 pg/mL in human urine) [2] in complex biological matrices like plasma, serum, and tissue homogenates. Its use minimizes matrix effects and ensures accurate pharmacokinetic and pharmacodynamic assessments of drugs targeting the CYP450 pathway [REFS-1, REFS-2].

Method Development and Validation for Targeted Lipidomics and Eicosanoid Profiling

The 20-HETE-d6 MaxSpec® standard, with its verified concentration and stability [1], is ideal for establishing and validating robust LC-MS/MS methods for oxylipin panels. Its quantitative-grade formulation ensures reproducible calibration curves and reliable quantification across multiple batches and study sites, which is critical for high-throughput lipidomics studies [1].

Investigating Cytochrome P450-Mediated Metabolism in Cardiovascular and Renal Disease Models

20-HETE-d6 is a critical tool for researchers studying the role of CYP4A and CYP4F enzymes in vascular function, hypertension, and renal injury [1]. Its precise quantification capability enables the correlation of 20-HETE levels with disease progression and therapeutic intervention in in vitro and in vivo models, where accurate measurement of this potent vasoactive lipid is paramount [1].

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